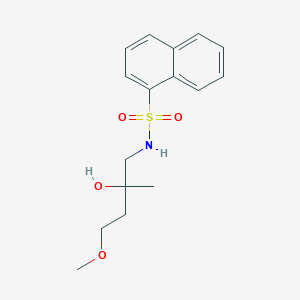
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs) that has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib has shown promising results in preclinical studies for the treatment of other types of cancer and has been the subject of extensive research in recent years.
Wirkmechanismus
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide targets a number of signaling pathways that are dysregulated in cancer cells, including the vascular endothelial growth factor (VEGF) receptor, platelet-derived growth factor (PDGF) receptor, and stem cell factor receptor (KIT). By inhibiting these receptors, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. These include inhibition of angiogenesis, modulation of the immune response, and alteration of the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to target multiple signaling pathways and its well-characterized mechanism of action. However, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide can also have off-target effects and may interact with other compounds in complex ways, which can complicate experimental design and interpretation.
Zukünftige Richtungen
There are several areas of future research for 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide, including the development of more selective and potent inhibitors of specific RTKs, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the efficacy of 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide in different types of cancer. Additionally, there is growing interest in the use of 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide in the treatment of non-cancerous diseases, such as autoimmune disorders and cardiovascular disease.
Synthesemethoden
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide is synthesized through a multistep process that involves the coupling of an N-ethyl-4-methylbenzenesulfonamide with a 2-cyano-3,3-dimethylpiperidine-1-carbonyl chloride. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has been extensively studied for its anticancer properties and has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines. In addition to its direct effects on cancer cells, 3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the tumor microenvironment and enhance the antitumor immune response.
Eigenschaften
IUPAC Name |
3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-5-20-25(23,24)14-8-7-13(2)15(11-14)17(22)21-10-6-9-18(3,4)16(21)12-19/h7-8,11,16,20H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAELHBYAUPOKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC(C2C#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)



![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)


![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)